SC-VC-Pab-mmae, a compound used in the development of antibody-drug conjugates (ADCs), features a unique structure that combines a cleavable linker with a cytotoxic agent. The compound consists of a valine-citrulline (VC) linker, a p-aminobenzyl (Pab) moiety, and monomethyl auristatin E (MMAE), which is known for its potent cytotoxic properties. This compound is primarily utilized in targeted cancer therapies, allowing for selective delivery of cytotoxic agents to tumor cells while minimizing damage to healthy tissues.
SC-VC-Pab-mmae is classified under ADCs, which are therapeutic agents designed to deliver cytotoxic drugs directly to cancer cells via monoclonal antibodies. The VC linker is cleavable, meaning that it can release the drug once inside the target cell, enhancing the therapeutic efficacy of the ADC. This compound is part of a broader category of ADCs that utilize various linkers and payloads to optimize drug delivery and minimize systemic toxicity.
The synthesis of SC-VC-Pab-mmae involves several key steps:
SC-VC-Pab-mmae has a complex molecular structure characterized by:
The molecular formula for SC-VC-Pab-mmae is , with a calculated mass of 1345.7811 Da .
The primary chemical reactions involved in the synthesis of SC-VC-Pab-mmae include:
SC-VC-Pab-mmae operates through a targeted delivery mechanism:
Relevant data includes its melting point (not specified) and solubility characteristics which are crucial for formulation in therapeutic applications.
SC-VC-Pab-mmae is primarily utilized in developing targeted cancer therapies through ADCs. Its applications include:
The ongoing research into optimizing its efficacy and safety profiles continues to advance the field of targeted cancer therapeutics.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2